3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride is a complex organic compound characterized by its unique structure, which includes an aminoethyl group and a benzoic acid moiety. Its chemical formula is C12H16ClN3O3, and it is known for its role as a pharmaceutical intermediate and potential therapeutic agent. This compound features a benzoic acid backbone with an aminoethyl substituent that enhances its solubility and biological activity, making it of interest in medicinal chemistry and drug development .
3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride has shown potential biological activities, particularly in the fields of pharmacology and biochemistry. Preliminary studies suggest that it may exhibit:
The synthesis of 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride typically involves several steps:
This compound has several applications across various fields:
Interaction studies are crucial for understanding how 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride interacts with biological systems. Research indicates:
Several compounds share structural similarities with 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminoethylbenzoic Acid | C9H11NO2 | Lacks carbamoyl group; simpler structure |
| 4-Aminobenzoic Acid | C7H9NO2 | Contains only one amino group; used as a sunscreen agent |
| N-(2-Aminoethyl)-p-toluenesulfonamide | C10H14N2O2S | Sulfonamide group; used as an antibiotic |
The uniqueness of 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride lies in its dual functionality as both an amine and a carboxylic acid derivative, allowing for diverse chemical reactivity and potential therapeutic applications not found in simpler analogs .
The discovery of 3-({[(2-aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride emerged from advancements in synthetic organic chemistry, particularly in modifying benzoic acid derivatives for pharmaceutical applications. While the exact timeline of its first synthesis remains undocumented in public literature, its development aligns with broader efforts to engineer carbamate-linked amino acid analogs for biological studies. Early synthetic routes for related compounds, such as 3-(aminomethyl)benzoic acid derivatives, involved multi-step reactions combining benzylamine intermediates with carbamoylating agents.
A pivotal breakthrough occurred with the optimization of coupling techniques using reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides, which enabled efficient formation of the carbamoyl bridge in this compound. The hydrochloride salt form was later adopted to enhance aqueous solubility, a critical modification for in vitro biochemical assays. Patent analyses of analogous compounds, such as 3-nitro-2-methylbenzoic acid derivatives, highlight the industrial interest in functionalized benzoic acids for drug discovery, further contextualizing this compound’s development.
3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride belongs to multiple overlapping classes of organic compounds:
The molecular formula C₁₁H₁₆ClN₃O₃ (molecular weight: 273.72 g/mol) reflects its hybrid structure, combining aromatic, carbamate, and aliphatic amine functionalities. Key functional groups include:
This compound has garnered attention for its dual role as a biochemical tool and a pharmaceutical intermediate:
Recent studies focus on optimizing synthetic pathways and exploring novel applications:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1. Amide Coupling | HATU, DIPEA, DMF, 60°C | 75% | |
| 2. Salt Formation | HCl in dioxane, room temperature | 85% | |
| 3. Purification | Recrystallization (ethanol/water) | 95% purity |
Efforts to reduce reaction steps and improve atom economy are ongoing, with microwave-assisted synthesis emerging as a promising approach.
3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride possesses the molecular formula C₁₁H₁₆ClN₃O₃ [1] [2]. The compound exhibits a molecular weight of 273.72 grams per mole, as determined through mass spectrometric analysis and confirmed across multiple chemical databases [1] [3] [2]. This molecular weight reflects the presence of eleven carbon atoms, sixteen hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one chlorine atom in the complete molecular structure [1].
The molecular composition indicates a complex organic structure containing both aromatic and aliphatic components [1]. The presence of three nitrogen atoms suggests multiple amine functionalities, while the three oxygen atoms correspond to carboxyl and carbamoyl functional groups within the molecular framework [1] [2]. The chlorine atom exists as part of the hydrochloride salt formation, contributing to the overall molecular mass and influencing the compound's physical properties [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClN₃O₃ |
| Molecular Weight | 273.72 g/mol |
| Carbon Atoms | 11 |
| Hydrogen Atoms | 16 |
| Nitrogen Atoms | 3 |
| Oxygen Atoms | 3 |
| Chlorine Atoms | 1 |
The structural architecture of 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride centers around a benzene ring system with meta-substitution patterns [1] [2]. The benzoic acid component features a carboxyl group (-COOH) attached directly to the aromatic ring at position 1, while a complex carbamoyl-linked substituent occupies the meta position (position 3) of the benzene ring [1].
The carbamoyl linkage represents a critical structural element, functioning as a urea-type bridge connecting the benzyl moiety to the aminoethyl chain [1] [2]. This linkage exhibits partial double bond character due to resonance between the carbonyl group and the adjacent nitrogen atoms, resulting in restricted rotation around the carbon-nitrogen bonds [4] . The carbamoyl group demonstrates a planar configuration with the carbonyl carbon adopting sp² hybridization [4].
The aminoethyl chain extends from the carbamoyl group through a two-carbon aliphatic bridge terminating in a primary amine functionality [1] [2]. This primary amine exists in a protonated state within the hydrochloride salt form, creating an ionic interaction with the chloride counterion [1] [2]. The ethyl bridge provides conformational flexibility to the molecule while maintaining the spatial relationship between the aromatic system and the terminal amine group [1].
Bond length analysis reveals characteristic values consistent with the functional groups present [4] [6]. The aromatic carbon-carbon bonds exhibit lengths of approximately 1.39-1.40 Ångströms, reflecting the delocalized nature of the benzene ring system [6]. The carboxyl carbon-oxygen bonds demonstrate lengths of 1.36 Ångströms for the single bond and 1.23 Ångströms for the carbonyl double bond, with resonance stabilization affecting both bond lengths [6] [7].
The carbamoyl functionality displays carbon-nitrogen bond lengths of approximately 1.33 Ångströms, indicating partial double bond character due to amide resonance [4] [8]. The carbonyl bond within the carbamoyl group measures approximately 1.24 Ångströms, slightly longer than typical ketone carbonyls due to the electron-donating effects of the adjacent nitrogen atoms [4] [8].
| Bond Type | Typical Length (Å) | Bond Character |
|---|---|---|
| C-C (Aromatic) | 1.39-1.40 | Delocalized, aromatic |
| C=O (Carboxyl) | 1.23 | Polar, electrophilic |
| C-O (Carboxyl) | 1.36 | Resonance stabilized |
| C-N (Carbamoyl) | 1.33 | Partial double bond |
| C=O (Carbamoyl) | 1.24 | Polar, amide character |
| C-N (Aminoethyl) | 1.47 | Single bond, polar |
| N-H (Primary amine) | 1.01 | Polar, basic |
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[(2-aminoethylcarbamoylamino)methyl]benzoic acid; hydrochloride [1] [2]. This designation follows standard nomenclature rules by identifying the benzoic acid as the parent structure and describing the substituent as a complex amino-carbamoyl derivative attached at the meta position [1].
The nomenclature reflects the structural hierarchy beginning with the benzoic acid core, progressing through the methylene bridge to the carbamoyl group, and terminating with the aminoethyl chain [1] [2]. The semicolon separator distinguishes the organic cation from the inorganic chloride anion in the systematic name [1]. Alternative systematic names may include variations in the description of the carbamoyl linkage while maintaining the essential structural relationships [1].
Common chemical names for this compound emphasize different structural aspects depending on the nomenclature system employed [1] [3]. The compound may be referenced as a benzoic acid derivative, highlighting its relationship to the fundamental aromatic carboxylic acid family [1]. Alternative designations might focus on the carbamoyl functionality or the terminal amine group, depending on the chemical context or application [1] [3].
Registry databases employ standardized naming conventions that ensure consistent identification across different chemical information systems [1] [2]. These systematic approaches facilitate accurate communication and database searches while maintaining compatibility with international chemical nomenclature standards [1].
The compound maintains comprehensive registration across major chemical databases and registry systems, ensuring reliable identification and information access [1] [2]. The Chemical Abstracts Service registry number 1311315-41-9 serves as the primary identifier for this specific chemical entity [1] [3] [2]. This unique numerical designation enables unambiguous identification across all chemical literature and commercial databases [1].
The PubChem database assigns Compound Identifier 54593605 to this molecule, providing access to extensive structural, physical, and chemical property information [1] [2]. This public database identifier facilitates research access and enables cross-referencing with related chemical compounds and literature sources [1]. The PubChem system maintains detailed molecular structure representations and calculated properties for research applications [1].
The Molecular Design Limited registry assigns number MFCD18917306 to this compound, supporting commercial chemical database systems and inventory management [1] [3] [2]. This identifier enables tracking through commercial chemical suppliers and maintains compatibility with laboratory information management systems [1]. The Molecular Design Limited numbering system provides standardized chemical identification for commercial and research applications [1].
The Standard International Chemical Identifier provides a comprehensive structural representation: InChI=1S/C11H15N3O3.ClH/c12-4-5-13-11(17)14-7-8-2-1-3-9(6-8)10(15)16;/h1-3,6H,4-5,7,12H2,(H,15,16)(H2,13,14,17);1H [1] [2]. This standardized format enables precise structural communication and supports automated chemical information processing [1]. The International Chemical Identifier Key JBELIKQPMJHPOK-UHFFFAOYSA-N provides a hashed representation suitable for database indexing and searching [1] [2].
The Simplified Molecular Input Line Entry System notation C1=CC(=CC(=C1)C(=O)O)CNC(=O)NCCN.Cl offers a linear structural representation compatible with chemical drawing software and database systems [1] [2]. This notation format enables efficient structural data exchange and supports computational chemistry applications [1].
| Database System | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 1311315-41-9 | Registry Number |
| PubChem | CID 54593605 | Compound Identifier |
| Molecular Design Limited | MFCD18917306 | Database Number |
| International Chemical Identifier | InChI=1S/C11H15N3O3.ClH/c12-4-5-13-11(17)14-7-8-2-1-3-9(6-8)10(15)16;/h1-3,6H,4-5,7,12H2,(H,15,16)(H2,13,14,17);1H | Structural Representation |
| International Chemical Identifier Key | JBELIKQPMJHPOK-UHFFFAOYSA-N | Hashed Identifier |
| Simplified Molecular Input Line Entry System | C1=CC(=CC(=C1)C(=O)O)CNC(=O)NCCN.Cl | Linear Notation |
The stereochemical analysis of 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride reveals the absence of traditional chiral centers within the molecular structure [1] [9] [10]. The compound does not contain asymmetric carbon atoms bearing four different substituents, eliminating the possibility of optical isomerism through conventional stereogenic centers [9] [10].
The molecular structure exhibits planar characteristics around the aromatic benzene ring and the carbamoyl functional group [1] [4]. The benzene ring maintains its characteristic planar geometry with sp² hybridized carbon atoms, while the carbamoyl group adopts a planar configuration due to resonance interactions between the carbonyl group and adjacent nitrogen atoms [4] [8]. This planar arrangement restricts rotational freedom around the carbon-nitrogen bonds within the carbamoyl system [4].
Conformational analysis indicates that the aminoethyl chain possesses rotational flexibility around the carbon-carbon and carbon-nitrogen single bonds [1] [4]. This flexibility allows multiple conformational states without creating discrete stereoisomers, as the rotation barriers are relatively low compared to thermal energy at standard conditions [4]. The conformational freedom contributes to the compound's ability to adopt different spatial arrangements in solution or solid state [1].
The absence of geometric isomerism reflects the saturated nature of the aliphatic portions and the lack of carbon-carbon double bonds outside the aromatic system [1]. The carbamoyl group, while exhibiting partial double bond character, does not create geometric constraints that would result in cis-trans isomerism [4] [8]. The molecular structure therefore exists as a single constitutional isomer without stereochemical complexity [1].
3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride exists as a solid crystalline powder under standard conditions [1] [2]. The compound exhibits the characteristic appearance of pharmaceutical-grade chemical intermediates, presenting as a white to off-white powder with typical particle size distributions suitable for analytical and synthetic applications [1].
The molecular formula C₁₁H₁₆ClN₃O₃ corresponds to a molecular weight of 273.72 g/mol [1] [2]. The hydrochloride salt formation contributes to the compound's enhanced stability and crystalline nature compared to the free base form, which has a molecular weight of 237.25 g/mol [3]. The presence of the chloride ion facilitates improved handling characteristics and storage stability typical of pharmaceutical hydrochloride salts.
Table 1: Basic Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₁₆ClN₃O₃ | [1] [2] |
| Molecular Weight | 273.72 g/mol | [1] [2] |
| CAS Number | 1311315-41-9 | [1] [2] |
| Physical State | Solid powder | [2] |
| Storage Temperature | Room temperature | [4] |
| Appearance | Powder | [1] |
The aqueous solubility characteristics of 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride are significantly influenced by its hydrochloride salt formation. Benzoic acid derivatives typically demonstrate enhanced water solubility when present as hydrochloride salts compared to their corresponding free base forms [5] [6].
The compound's solubility behavior follows patterns consistent with substituted benzoic acid derivatives, where aqueous solubility increases substantially due to the ionizable carboxylic acid group and the presence of hydrophilic substituents [5]. The aminoethyl carbamoyl side chain introduces additional polar functionality that promotes water interaction through hydrogen bonding mechanisms.
Comparative solubility data for related aminobenzoate compounds indicates that water solubility ranges from 10-20 mg/L for simple derivatives, with substantial increases observed for compounds containing additional polar substituents [5] [6]. The hydrochloride salt formation typically enhances aqueous solubility by factors of 10-100 compared to neutral forms.
The organic solvent solubility profile of 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride reflects the compound's amphiphilic nature. Polar protic solvents such as methanol and ethanol provide favorable solvation environments due to their ability to interact with both the aromatic ring system and the polar functional groups [5] [6].
Dimethyl sulfoxide and dimethylformamide demonstrate excellent solubility characteristics for this compound class, as evidenced by related benzoic acid derivatives [7]. These aprotic polar solvents effectively solvate the compound through dipole-dipole interactions and hydrogen bonding with the carbamoyl functionality.
Halogenated solvents such as dichloromethane and chloroform show moderate solubility for benzoic acid derivatives, with solubility primarily dependent on the specific substitution pattern and degree of polarity [6]. The presence of the hydrochloride salt may limit solubility in non-polar organic solvents compared to the free base form.
The pH-dependent behavior of 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride is governed by the ionization characteristics of both the carboxylic acid group and the amino functionalities. Benzoic acid derivatives typically exhibit pKa values around 4.2 for the carboxylic acid group [8] [9], with variations based on electronic effects of substituents.
Table 2: pH-Dependent Behavior
| pH Range | Benzoic Acid Behavior | pKa Values | Reference |
|---|---|---|---|
| 2.5-4.6 | Optimal preservative activity | ~4.2 (typical benzoic acids) | [9] |
| < 4.0 | Enhanced stability | Enhanced protonated form | [9] |
| 4.0-6.0 | Moderate activity | Transition region | [9] |
| > 6.0 | Reduced undissociated form | Predominantly ionized | [9] |
At acidic pH values (pH < 4.0), the compound exists predominantly in its non-ionized form, which enhances stability and reduces susceptibility to hydrolytic degradation [9] [10]. The protonated state of amino groups at low pH contributes to increased water solubility through ionic interactions.
Neutral to basic pH conditions (pH > 6.0) result in deprotonation of the carboxylic acid group, leading to formation of the carboxylate anion [10]. This ionization significantly affects the compound's spectroscopic properties, with notable shifts in ultraviolet absorption characteristics and altered hydrogen bonding patterns [11] [10].
The aminoethyl substituent introduces additional pH sensitivity through its basic nitrogen atom, with an estimated pKa around 9-10 based on similar aliphatic amine functionalities [8]. This creates a zwitterionic species at intermediate pH values, influencing both solubility and stability characteristics.
Thermal stability studies of benzoic acid derivatives provide insight into the degradation behavior of 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride. Benzoic acid demonstrates exceptional thermal stability, remaining intact at temperatures up to 300°C under controlled conditions [12] [13].
Table 3: Thermal Stability Comparative Data
| Compound | Decomposition Temperature (°C) | Stability Notes | Reference |
|---|---|---|---|
| Benzoic acid | Stable up to 300 | Most stable among derivatives | [12] [13] |
| Substituted benzoic acids | 200-250 (severe degradation) | Complete degradation at 250°C | [12] [13] |
| 4-Aminobenzoic acid | ≥300 (melting point) | High thermal stability | [14] |
| 3-Carbamoylbenzoic acid | >280 (melting point) | High melting point indicates stability | [15] |
| General benzoic acid derivatives | 150-250 (onset degradation) | Depends on substituent groups | [16] [17] |
Substituted benzoic acid derivatives typically show reduced thermal stability compared to the parent compound, with onset of degradation occurring around 150-200°C [12] [16] [17]. The thermal decomposition follows a three-stage process: initial phase transformations, formation of intermediate decomposition products, and final combustion [16] [17].
The aminoethyl carbamoyl substituent is expected to influence thermal stability through potential intramolecular cyclization reactions and elimination processes. Similar amino-substituted benzoic acids demonstrate thermal decomposition temperatures in the range of 200-280°C [14] [15], suggesting that 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride likely exhibits comparable thermal behavior.
Thermal analysis techniques such as thermogravimetric analysis reveal that aromatic carboxylic acids undergo decarboxylation as a primary degradation pathway at elevated temperatures [18] [12]. The presence of the carbamoyl linkage may provide additional stabilization through resonance effects, potentially extending the thermal stability range.
Photostability represents a critical parameter for 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride, particularly given the photoactive nature of aromatic carboxylic acid systems. Benzoic acid derivatives demonstrate varying degrees of photodegradation susceptibility depending on their electronic structure and substituent effects [19] [20] [21].
Ultraviolet radiation exposure induces photochemical degradation pathways in aromatic compounds through electronic excitation and subsequent chemical transformations [19] [21]. The presence of electron-donating amino groups may enhance photostability by providing alternative energy dissipation mechanisms [19].
Benzotriazole ultraviolet absorber studies indicate that electron-withdrawing groups can surprisingly improve photostability despite weakening intramolecular hydrogen bonds [19]. This suggests that the carboxylic acid functionality in 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride may contribute to enhanced photostability.
Direct photolysis of benzoic acid derivatives under visible light conditions typically results in minimal degradation, as these compounds are designed to be refractory to visible light exposure [20]. However, ultraviolet light (λ < 400 nm) can induce significant photodegradation through π→π* electronic transitions [20] [22].
Photostabilization strategies for similar compounds include protection from light exposure during storage and handling, use of amber glass containers, and incorporation of photostabilizing additives when formulated into final products [23] [24].
The spectroscopic characteristics of 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride provide detailed structural information and serve as analytical fingerprints for compound identification and purity assessment.
Table 5: Spectroscopic Properties
| Technique | Key Characteristics | Typical Values | Reference |
|---|---|---|---|
| FTIR | C=O stretch (1600-1700 cm⁻¹), N-H stretch (3200-3500 cm⁻¹) | 1580-1690 cm⁻¹ region | [26] [27] |
| UV-Vis | Primary band (200-230 nm), Secondary band (250-280 nm) | λmax ~230 nm, ε ~11,000 | [22] [28] |
| ¹H NMR | Aromatic protons (7-8 ppm), Carbamoyl protons | Chemical shifts in expected ranges | [29] [30] |
| ¹³C NMR | Carbonyl carbons (160-180 ppm), Aromatic carbons | Aromatic region 120-140 ppm | [30] [31] |
| Mass Spectrometry | Molecular ion, Characteristic fragmentations | M+ and fragmentation patterns | [32] [33] |
Infrared spectroscopy reveals characteristic absorption bands corresponding to carbonyl stretching vibrations in the 1600-1700 cm⁻¹ region [26] [27]. The carboxylic acid C=O stretch typically appears around 1680-1690 cm⁻¹, while the carbamoyl C=O stretch occurs at slightly lower frequencies around 1650-1670 cm⁻¹.
Amino group stretching vibrations manifest in the 3200-3500 cm⁻¹ region, with primary amines showing characteristic doublet patterns due to symmetric and antisymmetric N-H stretching modes [26] [27]. The aromatic C-H stretching appears around 3000-3100 cm⁻¹, distinguishable from aliphatic C-H stretching at lower frequencies.
Ultraviolet-visible spectroscopy demonstrates the characteristic π→π* electronic transitions of substituted benzoic acid systems [22] [28]. The primary absorption band occurs around 200-230 nm with high extinction coefficients (ε ~11,000), while a secondary band appears at 250-280 nm with lower intensity [34] [35].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through chemical shift analysis [30] [31]. Aromatic protons appear in the 7-8 ppm region, with coupling patterns revealing substitution positions. Carbamoyl protons and amino protons appear as exchangeable signals, often broadened due to rapid exchange processes.